molecular formula C16H10O4 B3029627 9,10-Anthracenedicarboxylic acid CAS No. 73016-08-7

9,10-Anthracenedicarboxylic acid

Cat. No. B3029627
CAS RN: 73016-08-7
M. Wt: 266.25 g/mol
InChI Key: FDFGHPKPHFUHBP-UHFFFAOYSA-N
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Description

9,10-Anthracenedicarboxylic acid is a derivative of anthracene, a polycyclic aromatic hydrocarbon, where carboxylic acid groups are attached at the 9th and 10th positions of the anthracene core. This compound serves as a versatile building block in the synthesis of various metal-organic frameworks (MOFs), coordination complexes, and organic electronics due to its planar structure and ability to engage in π-π interactions and hydrogen bonding .

Synthesis Analysis

The synthesis of 9,10-anthracenedicarboxylic acid derivatives and related compounds has been explored in several studies. For instance, derivatives of 9,10-diphenylanthracene-2,3-dicarboxylic acid were synthesized using the Diels-Alder reaction followed by aromatization . Additionally, 9,10-anthracene dicarboxylate bridged complexes with metal units have been obtained from reactions with [M2(O2CtBu)4] in toluene . The synthesis of 9,10-anthracene methylene bis(methylene-sulfur-acetic acid) has also been reported, showcasing its potential for selective metal ion recognition .

Molecular Structure Analysis

The molecular structure of 9,10-anthracenedicarboxylic acid derivatives has been characterized using various techniques such as X-ray diffraction, which reveals that the anthracene core is almost planar . The carboxyl group plane makes a significant dihedral angle with the anthracene core plane, which can influence the compound's intermolecular interactions and solid-state properties . In metal complexes, the plane of the anthracene is twisted with respect to its carboxylate units, affecting the electronic structure and spectral properties .

Chemical Reactions Analysis

9,10-Anthracenedicarboxylic acid and its derivatives participate in a range of chemical reactions. For example, the photocatalytic oxygenation of anthracenes with dioxygen has been studied, leading to the formation of oxygenation products such as epidioxyanthracenes . The acid-catalyzed rearrangement of 9,10-diaryl-9,10-dihydroanthracene-9,10-diols to yield 10,10'-diaryl-9-anthrones has also been observed, which is a rare type of rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9,10-anthracenedicarboxylic acid derivatives are influenced by their molecular structure. The luminescence properties of europium complexes with anthracene-9-carboxylic acid have been investigated, showing efficient luminescence in certain solvents . The co-crystals of 9,9'-bianthracene-10,10'-dicarboxylic acid with linear bidentate basic ligand molecules exhibit interesting properties such as the ability to be exfoliated by water . The electronic absorption spectra and electrochemical measurements of dicarboxylate bridged complexes provide insights into their electronic structures and redox behavior .

Scientific Research Applications

OLED Applications

9,10-Anthracenedicarboxylic acid derivatives, such as 9,10-diaryl anthracenes, have shown promise in organic electroluminescence, particularly for organic light-emitting diodes (OLEDs). They offer high thermal stability, electrochemical reversibility, and a wide band gap. These properties make them suitable as host and hole-transporting materials, especially for blue OLEDs. The UV/fluorescence solution spectra of certain derivatives exhibit strong emissions, suggesting their potential for OLED applications (Sarsah et al., 2013).

Gas Adsorption

A metal-organic framework based on 9,10-anthracenedicarboxylate (PCN-13) has been synthesized and shows selective adsorption of oxygen and hydrogen over nitrogen and carbon monoxide. This indicates potential applications in gas separation and storage (Ma et al., 2007).

Photomechanical Materials

Fluorinated derivatives of 9-anthracene carboxylic acid, which exhibit reversible photomechanical response in crystal form, have been synthesized. These derivatives vary in their photomechanical properties, with some showing rapid recovery times, suggesting potential applications in photomechanical materials (Zhu et al., 2014).

Complexes with Metal Units

9,10-Anthracenedicarboxylate has been used to bridge complexes with quadruply bonded dimetal units. These complexes exhibit unique electronic absorption spectra and electrochemical properties, suggesting potential applications in electronic and photonic devices (Byrnes et al., 2004).

Polymers and Derivatives

Attempts to modify poly(9,10-anthrylene) via incorporation of intermediate links in the 9 and 10 positions have led to the development of various derivatives, such as polyesters and polyanhydrides, with distinct thermal and solubility properties. This research enhances the understanding of poly(9,10-anthrylene) derivatives and their potential applications (Hinterhofer, 1980).

Crystal Structures for Photomechanical Applications

The structure, photophysics, and photomechanical response of a family of anthracene carboxylic acid derivatives have been explored. This research aids in finding materials with improved photomechanical properties, which can be utilized in various applications like sensors and actuators (Zhu et al., 2011).

Chemical Synthesis and Reactions

9,10-Anthracenedicarboxylic acid derivatives have been used in the acid-catalyzed cyclization of anthracenol derivatives to homotriptycenes, offering a route to synthesize such pentacyclic systems. This has implications for the synthesis of complex organic molecules (Gao et al., 2006).

Safety And Hazards

The safety and hazards of 9,10-Anthracenedicarboxylic acid include the hazard statement H400 and precautionary statement P273 . It is also classified as Aquatic Acute 1 .

Future Directions

The future directions of 9,10-Anthracenedicarboxylic acid research involve finding materials that have comparable or improved photomechanical properties . Balancing factors such as electronic relaxation, steric interactions, and crystal packing present a challenge for engineering photoactive solid-state materials based on molecular crystals .

properties

IUPAC Name

anthracene-9,10-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(18)13-9-5-1-2-6-10(9)14(16(19)20)12-8-4-3-7-11(12)13/h1-8H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFGHPKPHFUHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20410925
Record name 9,10-Anthracenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20410925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedicarboxylic acid

CAS RN

73016-08-7
Record name 9,10-Anthracenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20410925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73016-08-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
S Chen, S Xiao, J Liu, Z Li - Journal of Porous Materials, 2018 - Springer
Zirconium metal-organic frameworks UIO-66(H 2 ADC) was synthesized with 9,10-anthracenedicarboxylic acid as ligand by the simple solution method (SS)and solvothermal reaction (S…
Number of citations: 13 link.springer.com
JM Rowe, JM Hay, WA Maza, RC Chapleski Jr… - … of Photochemistry and …, 2017 - Elsevier
We report the photophysical properties of three anthracene-dicarboxylic acids – 1,4-anthracene dicarboxylic acid (1,4-ADCA), 2,6-anthracene dicarboxylic acid (2,6-ADCA) and 9,10-…
Number of citations: 17 www.sciencedirect.com
MJ Byrnes, MH Chisholm, DF Dye, CM Hadad… - Dalton …, 2004 - pubs.rsc.org
From the reactions between [M2(O2CtBu)4] and 9,10-anthracenedicarboxylic acid in toluene, the dicarboxylate bridged complexes [{M2(O2CtBu)3}2(μ-9,10An(CO2)2)], have been …
Number of citations: 22 pubs.rsc.org
DM Connor, RM Kriegel, DM Collard… - Journal of Polymer …, 2000 - Wiley Online Library
Diacids of fused arenes have been prepared for use as covalently bound fluorescent optical brightening agents in condensation polymers. The monomers: dimethyl 1,6‐pyrene …
Number of citations: 17 onlinelibrary.wiley.com
JM Hay - 2014 - vtechworks.lib.vt.edu
Luminescent metal organic frameworks (MOFs) are promising new materials with applications as sensors, photocatalysts, and other luminescent devices. Although MOFs retain the …
Number of citations: 0 vtechworks.lib.vt.edu
CR Gerber, BG Willis, RC Quardokus - Surface Science, 2021 - Elsevier
Sequential adsorption of 9,10-anthracenedicarboxylic acid (AnDCA) and 1-octanethiol create a multicomponent self-assembled monolayer on Au(111). The presence of AnDCA does …
Number of citations: 2 www.sciencedirect.com
JM Rowe - 2016 - vtechworks.lib.vt.edu
Metal-organic frameworks (MOFs) are crystalline materials composed of metal clusters and organic ligands. MOFs that exhibit photoluminescence are promising materials for a broad …
Number of citations: 0 vtechworks.lib.vt.edu
TJ Tsai, PC Wang - 2017 12th International Microsystems …, 2017 - ieeexplore.ieee.org
In this work, we modified the surface of single-walled carbon nanotubes (SWCNTs) using anthracene derivatives with one or more hydrophilic carboxylic acid groups, including 1-…
Number of citations: 1 ieeexplore.ieee.org
M Chen, M Wang, C Liu, T Yang, X Zhou… - New Journal of …, 2022 - pubs.rsc.org
A fluorescence 3D coordination polymer (CP) [Eu(L)1.5(phen)(H2O)] (1, H2L = 9,10-anthracenedicarboxylic acid and phen = 1,10 phenanthroline) was prepared using a solvothermal …
Number of citations: 1 pubs.rsc.org
C Qu, Y Jiao, B Zhao, D Chen, R Zou, KS Walton, M Liu - Nano Energy, 2016 - Elsevier
We have successfully synthesized novel, nickel-based, pillared DABCO-MOFs (DMOFs) of similar topologies – [Ni(L)(DABCO) 0.5 ], where L is the functionalized BDC (1,4-…
Number of citations: 321 www.sciencedirect.com

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